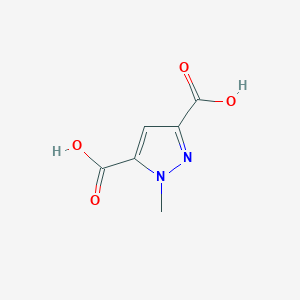

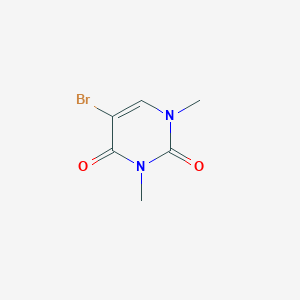

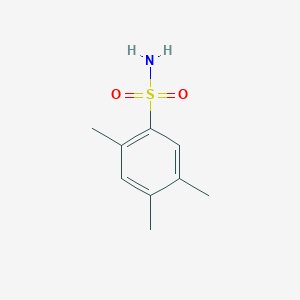

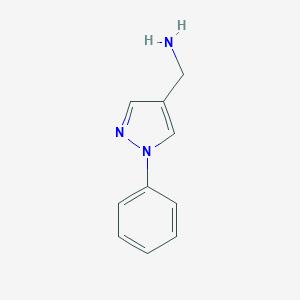

![molecular formula C18H12F3N5OS B187835 N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5677-43-0](/img/structure/B187835.png)

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as PTP1B inhibitor, is a promising drug candidate for the treatment of diabetes and obesity. This compound has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance.

Mecanismo De Acción

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor binds to the catalytic site of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity. N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a negative regulator of insulin signaling, which dephosphorylates the insulin receptor and downstream signaling molecules, leading to insulin resistance. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Efectos Bioquímicos Y Fisiológicos

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, and improves lipid metabolism. In addition, N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on metabolic health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor is a valuable tool for studying the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in insulin signaling and glucose homeostasis. It can be used in vitro and in vivo to investigate the biochemical and physiological effects of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibition. However, the inhibitor has some limitations, including its specificity for N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, which may vary depending on the experimental conditions. In addition, the inhibitor may have off-target effects, which need to be carefully evaluated.

Direcciones Futuras

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has great potential as a therapeutic agent for the treatment of diabetes and obesity. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the inhibitor, and developing more potent and selective analogs. In addition, the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in other metabolic pathways and disease conditions should be further investigated. Finally, the efficacy and safety of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor in human clinical trials should be evaluated.

Métodos De Síntesis

The synthesis of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor involves a series of chemical reactions, including the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the addition of trifluoromethylpyrazole and the coupling of the resulting intermediate with an amine group. The final product is obtained through a purification process, which includes recrystallization and chromatography.

Aplicaciones Científicas De Investigación

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Propiedades

Número CAS |

5677-43-0 |

|---|---|

Nombre del producto |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Fórmula molecular |

C18H12F3N5OS |

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C18H12F3N5OS/c19-18(20,21)15-7-12(14-4-2-6-28-14)24-16-8-13(25-26(15)16)17(27)23-10-11-3-1-5-22-9-11/h1-9H,10H2,(H,23,27) |

Clave InChI |

QOMQNMQKQZVIML-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

SMILES canónico |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

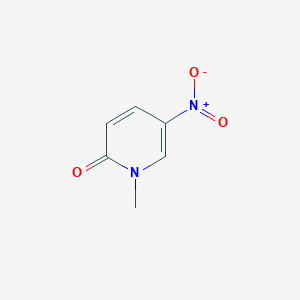

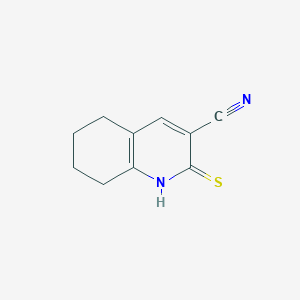

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)